2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}
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Overview
Description
2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, hydroxymethyl group, and benzyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors under specific conditions.
Introduction of the Hydroxymethyl Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of Benzyloxyphenyl Groups: This can be accomplished through etherification reactions, where benzyl alcohol derivatives react with phenolic compounds in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxyphenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyloxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to various biological functions.
Comparison with Similar Compounds
Similar Compounds
2,2’-{[3-(Hydroxymethyl)cyclopropyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2,2’-{[3-(Hydroxymethyl)cyclohexyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2,2’-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one} lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
952139-01-4 |
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Molecular Formula |
C35H35NO5 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
2-[[3-(hydroxymethyl)cyclobutyl]-[2-oxo-2-(3-phenylmethoxyphenyl)ethyl]amino]-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C35H35NO5/c37-23-28-17-31(18-28)36(21-34(38)29-13-7-15-32(19-29)40-24-26-9-3-1-4-10-26)22-35(39)30-14-8-16-33(20-30)41-25-27-11-5-2-6-12-27/h1-16,19-20,28,31,37H,17-18,21-25H2 |
InChI Key |
YJXLELSIDMMLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N(CC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)CC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)CO |
Origin of Product |
United States |
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